2-(3-Aminocyclobutyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminocyclobutyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)5-3-6(8)4-5/h5-6,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHPWULVQBWRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609546-13-5 | |
| Record name | 2-(3-aminocyclobutyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Aspects in the Synthesis and Characterization of Aminocyclobutanols
Diastereoselectivity in Cyclobutane (B1203170) Ring Formation and Functionalization
The construction of the cyclobutane core with specific relative stereochemistry (diastereoselectivity) is a fundamental challenge in the synthesis of aminocyclobutanols. The spatial arrangement of substituents on the four-membered ring significantly influences the molecule's final conformation and biological activity. Researchers have developed several strategies to control the diastereoselectivity during both the formation of the cyclobutane ring and its subsequent functionalization.
Key methods for achieving diastereocontrol include:
[2+2] Cycloaddition Reactions: This is one of the most common methods for forming cyclobutane rings. The stereochemical outcome of these reactions can be highly dependent on the nature of the reacting partners (alkenes, ketenes) and the reaction conditions. For instance, thermal [2+2] cycloadditions can provide access to highly substituted cyclobutanes with good stereoselectivity. jst.go.jpacs.org The use of silyl (B83357) enol ethers in cycloadditions with acrylates, catalyzed by acids like trifluoromethanesulfonimide (Tf₂NH), has been shown to produce highly substituted cyclobutanes with high yields and excellent trans stereoselectivity. acs.org
Photocyclization: The Norrish/Yang photocyclization of α-amido alkylaryl ketones is a powerful method for synthesizing N-acylated 2-aminocyclobutanols. acs.org This intramolecular reaction proceeds through a 1,4-biradical intermediate. The diastereoselectivity of the cyclobutanol (B46151) formation is remarkably high and is rationalized by a three-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the biradical controlled by hydrogen bonding, and diastereoselective biradical combination. acs.org
Ring Contraction and Expansion: Stereocontrolled synthesis of cyclobutanes can also be achieved through ring contraction of larger rings, such as pyrrolidines. ntu.ac.uk This method can transfer the stereochemical information from the starting material to the cyclobutane product with high fidelity. Conversely, ring expansion reactions of smaller rings are also utilized. mdpi.com
Functionalization of Pre-existing Rings: The stereochemistry can also be controlled during the modification of a pre-formed cyclobutane ring. For example, the reduction of 3-substituted cyclobutanones using bulky reducing agents like LiAlH(OtBu)₃ can furnish cis-cyclobutanols with selectivities ranging from 95–100%. researchgate.net
The choice of synthetic strategy is crucial for obtaining the desired diastereomer, as the cis and trans isomers can exhibit vastly different properties.
| Method | Reactants/Starting Material | Key Features | Observed Selectivity | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Silyl enol ether + Acrylate ester | Catalyzed by Tf₂NH | High trans stereoselectivity | acs.org |
| Norrish/Yang Photocyclization | Chiral N-acylated α-amino p-methylbutyrophenone derivatives | Intramolecular reaction proceeding via 1,4-triplet biradical | Remarkably high diastereoselectivity | acs.org |
| Reduction | 3-Substituted cyclobutanone (B123998) | Reduction with LiAlH(OtBu)₃ | 95–100% selectivity for cis-cyclobutanol | researchgate.net |
| Ring Contraction | cis-Substituted pyrrolidine-2,5-dicarboxylate | Nitrogen extrusion from a 1,1-diazene intermediate | Stereoselective formation of cis-cyclobutane | ntu.ac.uk |
Enantioselective Methodologies for the Preparation of Aminocyclobutanol Scaffolds
Beyond controlling the relative stereochemistry, achieving enantioselectivity—the preferential formation of one of two mirror-image enantiomers—is critical, particularly for pharmaceutical applications where different enantiomers can have distinct biological effects. Several enantioselective methodologies have been developed for preparing chiral aminocyclobutanol scaffolds.
Catalytic Asymmetric Synthesis: This is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Organocatalysis: Chiral organic molecules, such as (S)-tryptophan, have been used to catalyze enantioselective aldol (B89426) reactions between 2-hydroxycyclobutanone and aromatic aldehydes, yielding 2,2-disubstituted cyclobutanones with high enantiomeric excess (ee). mdpi.com
Metal Catalysis: Chiral metal complexes are widely used. For example, a sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C–H silylation has been used to create the contiguous stereocenters in cyclobutanols. rsc.org Copper-catalyzed N-alkylation using a chiral diamine ligand has been shown to produce α-aminoboronic acid derivatives, which are bioisosteres of α-amino acids, in an enantioselective manner. nih.gov
Use of Chiral Starting Materials: Syntheses can begin with enantiomerically pure starting materials derived from the "chiral pool," such as amino acids. For instance, chiral N-acylated α-amino ketones synthesized from natural α-amino acids can be converted into optically active N-acylated 2-aminocyclobutanols via photocyclization. acs.org
Chiral Resolution: This classical method involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.
These methodologies provide access to specific stereoisomers of aminocyclobutanols, enabling detailed studies of their structure-activity relationships. rsc.orggoogle.com
Conformational Analysis of 2-(3-Aminocyclobutyl)propan-2-ol and its Structural Analogs
The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would be present in a planar structure. ic.ac.uk This puckering is a dynamic process, and the ring rapidly interconverts between equivalent puckered conformations. The presence of substituents on the ring, such as those in this compound, profoundly influences the ring's conformational preferences.
The conformational analysis of such molecules is typically performed using a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, and computational methods, such as Density Functional Theory (DFT) calculations. acs.orgnih.gov For substituted cyclobutanes, substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. acs.org
In the case of this compound, both a primary amine (-NH₂) and a tertiary alcohol group (-(CH₃)₂COH) are present. The conformational equilibrium will be determined by the steric demands of these groups and potential intramolecular interactions. The larger 2-hydroxypropan-2-yl group is expected to have a strong preference for the equatorial position to minimize steric strain.
While specific experimental conformational data for this compound is not widely available, predictions can be made based on studies of its structural analogs. nih.govacs.org Computational chemistry provides valuable insights, such as predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 130.12265 | 129.8 |
| [M+Na]⁺ | 152.10459 | 134.9 |
| [M-H]⁻ | 128.10809 | 131.7 |
| [M+K]⁺ | 168.07853 | 136.9 |
| [M+H-H₂O]⁺ | 112.11263 | 120.2 |
Data sourced from computational predictions. uni.lu
The puckering angle and the energy barrier to ring inversion are key parameters in describing the conformation of cyclobutane derivatives. These parameters are sensitive to the nature and relative orientation (cis/trans) of the substituents.
Influence of Stereochemistry on Molecular Recognition and Intramolecular Interactions within Aminocyclobutanols
The specific three-dimensional arrangement of functional groups in aminocyclobutanols, dictated by their stereochemistry, governs the non-covalent interactions they can form, both within the molecule (intramolecular) and with other molecules (intermolecular). These interactions are fundamental to processes like molecular recognition and self-assembly.
A key interaction in aminocyclobutanols is intramolecular hydrogen bonding between the amino group (-NH₂) and the hydroxyl group (-OH). The feasibility and strength of this hydrogen bond are highly dependent on the stereochemistry.
trans-Isomers: In a trans-isomer, the functional groups are on opposite faces of the ring, making intramolecular hydrogen bonding less likely. These molecules are more likely to engage in intermolecular hydrogen bonding, forming dimers or larger aggregates.
The stereochemistry's influence extends to molecular recognition. The ability of a molecule to bind to a biological target, such as an enzyme or receptor, depends on a precise complementary fit in terms of shape and the placement of interacting groups. Studies on amphiphiles based on chiral cyclobutane β-amino acids have shown that the cis/trans stereochemistry dramatically affects their chiral recognition ability. csic.esnih.gov The different spatial arrangements imposed by the stereoisomerism control the molecular packing in aggregates, leading to different expressions of chirality at the supramolecular level. nih.gov This highlights that even subtle changes in stereochemistry can have a profound impact on the interactions and functions of aminocyclobutanol-containing molecules. nih.gov
Chemical Reactivity and Transformations of Cyclobutanol and Aminocyclobutane Scaffolds
Ring Opening and Cleavage Reactions of the Cyclobutane (B1203170) Core in Aminocyclobutanols
The four-membered ring of aminocyclobutanols is susceptible to cleavage under various conditions, driven by the relief of ring strain. The reaction pathways are influenced by the nature of the substituents and the reagents employed.
Lewis acids can facilitate the ring opening of cyclobutane derivatives. For instance, treatment of trimethylsilylmethyl-substituted cyclobutane-annelated lactones and lactams with boron trifluoride etherate has been shown to induce ring cleavage. In the context of 2-(3-aminocyclobutyl)propan-2-ol, a similar Lewis acid-catalyzed process could lead to the formation of acyclic products. The presence of both an amino and a hydroxyl group would likely influence the coordination of the Lewis acid and the subsequent bond-breaking cascade.
Oxidative cleavage methods are also effective for opening cyclobutane rings. The reaction of cyclobutanol (B46151) with reagents like bis-(pyridine)iodonium(I) tetrafluoroborate (B81430) under visible light irradiation can yield γ-iodocarbonyl compounds. For this compound, such an oxidative process could potentially lead to a range of functionalized acyclic amino alcohols, depending on the regioselectivity of the initial oxidation and subsequent cleavage. The reaction of 17α-hydroperoxy steroids with cytochrome P450 enzymes, which involves C-C bond cleavage, highlights the biological relevance of such ring-opening reactions in complex molecules. mdpi.com
Radical-initiated reactions provide another avenue for cyclobutane ring cleavage. For example, the treatment of a cyclobutanone (B123998) sulfenimide with tributyltin hydride generates an iminyl radical that triggers a ring-opening sequence. While not a direct analogue, this illustrates the potential for radical-based transformations to cleave the cyclobutane core of this compound, potentially initiated at a site activated by either the amino or hydroxyl group.
A summary of potential ring-opening reactions is presented in the table below.
| Reaction Type | Reagents/Conditions | Potential Products from this compound |
| Lewis Acid-Catalyzed | Boron Trifluoride Etherate | Acyclic amino alcohols with rearranged carbon skeletons |
| Oxidative Cleavage | Bis-(pyridine)iodonium(I) Tetrafluoroborate, Light | γ-Iodo- or other halo-substituted acyclic amino alcohols |
| Radical-Initiated | Radical Initiators (e.g., AIBN), H-donor | Various acyclic amino alcohol derivatives |
Rearrangement Reactions Involving Cationic Intermediates Derived from Aminocyclobutane Systems
Cationic intermediates derived from aminocyclobutane systems are prone to undergo rearrangement reactions, often leading to ring expansion or contraction, driven by the formation of more stable carbocations. The generation of a carbocation from this compound, for instance, by protonation of the hydroxyl group followed by loss of water, would create a reactive species susceptible to such transformations. masterorganicchemistry.com
A classic example of such a rearrangement is the Wagner-Meerwein rearrangement. If a secondary carbocation is formed on the cyclobutane ring adjacent to the tertiary alcohol-bearing substituent, a 1,2-hydride or alkyl shift could occur to form a more stable tertiary carbocation. In the case of this compound, the formation of a carbocation at the carbon bearing the amino group (via diazotization, for example) could lead to a complex mixture of products, including ring-contracted hydroxymethylcyclopropane derivatives and ring-expanded cyclopentanol (B49286) derivatives. chemshuttle.com
The Demyanov rearrangement, which involves the diazotization of aminocycloalkanes, is particularly relevant. Treatment of an aminocyclobutane with nitrous acid can generate a diazonium salt, which upon loss of nitrogen gas, forms a carbocation. This carbocation can then undergo rearrangement. For this compound, this could lead to the formation of various cyclopentyl and cyclopropylcarbinyl systems, with the final product distribution depending on the relative stabilities of the cationic intermediates and the reaction conditions.
Pinacol-type rearrangements can also be envisaged, particularly given the 1,2-amino alcohol motif. Under acidic conditions, protonation of the hydroxyl group and subsequent loss of water could be accompanied by migration of a bond from the cyclobutane ring, leading to a ring-expanded ketone. The specific outcome would depend on the migratory aptitude of the bonds connected to the carbon bearing the hydroxyl group.
Below is a table summarizing potential rearrangement reactions.
| Rearrangement Type | Initiating Conditions | Key Intermediate | Potential Products |
| Wagner-Meerwein | Acidic conditions, loss of a leaving group | Carbocation | Isomeric aminocyclobutanols, ring-expanded products |
| Demyanov | Nitrous acid | Diazonium salt, carbocation | Cyclopentanol and cyclopropylcarbinol derivatives |
| Pinacol-type | Strong acid | Protonated diol, carbocation | Ring-expanded ketones |
Regioselective Functionalization of the Aminocyclobutanol Framework
The regioselective functionalization of the aminocyclobutanol scaffold is crucial for its application in the synthesis of complex molecules. The presence of both an amino and a hydroxyl group, along with the cyclobutane ring, offers multiple sites for chemical modification.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of cyclic systems. While specific studies on this compound are not prevalent, general principles suggest that directing groups can be employed to achieve site-selective reactions. For example, the amino group or a derivative thereof could direct a metal catalyst to a specific C-H bond on the cyclobutane ring, allowing for the introduction of new functional groups.
Enzymatic transformations can also offer high regioselectivity. Engineered enzymes, such as variants of P450, have been shown to hydroxylate cyclobutylamine (B51885) derivatives at chemically unactivated positions with high selectivity. acs.org This approach could potentially be used to introduce additional hydroxyl groups onto the cyclobutane ring of this compound in a controlled manner.
The inherent reactivity differences of the functional groups can also be exploited. For example, under certain conditions, it might be possible to selectively functionalize the cyclobutane ring while leaving the amino and hydroxyl groups intact or protected.
The table below outlines some strategies for regioselective functionalization.
| Strategy | Methodology | Potential Outcome |
| Directed C-H Activation | Transition metal catalysis with a directing group | Site-selective introduction of aryl, alkyl, or other groups |
| Enzymatic Hydroxylation | Engineered P450 enzymes | Regioselective introduction of hydroxyl groups |
| Exploiting Inherent Reactivity | Careful choice of reagents and conditions | Functionalization of the cyclobutane ring without affecting other groups |
Selective Derivatization of the Amino and Hydroxyl Groups in this compound
The selective derivatization of the amino and hydroxyl groups in this compound is essential for its use as a synthetic building block, for instance, in the creation of kinase inhibitors or antimicrobial agents. chemshuttle.com The differential reactivity of these two functional groups allows for their selective modification through the careful choice of reagents and reaction conditions.
Selective Derivatization of the Amino Group:
The primary amino group is generally more nucleophilic than the tertiary hydroxyl group. This difference can be exploited for selective N-functionalization.
Acylation: The amino group can be selectively acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. The choice of solvent and temperature can further enhance selectivity.
Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or nosyl chloride, readily forms sulfonamides at the amino group. bldpharm.com
Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.
Derivatization for Analysis: For analytical purposes, the amino group can be derivatized with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or o-phthalaldehyde (B127526) (OPA) to introduce a chromophore or fluorophore, facilitating detection. nih.govlcms.cz
Selective Derivatization of the Hydroxyl Group:
To derivatize the tertiary hydroxyl group, the more reactive amino group typically needs to be protected first. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the amine is protected, the hydroxyl group can be modified.
Esterification: The hydroxyl group can be esterified using acyl chlorides or anhydrides, often requiring a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Etherification: Formation of ethers can be achieved under basic conditions using alkyl halides (Williamson ether synthesis), although the tertiary nature of the alcohol in this compound might hinder this reaction.
Silylation: The hydroxyl group can be protected as a silyl (B83357) ether by reacting it with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
The following table provides a summary of selective derivatization methods.
| Functional Group | Reaction Type | Reagents | Product |
| Amino Group | Acylation | Acyl chloride, base | Amide |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary Amine | |
| Hydroxyl Group (with protected amine) | Esterification | Acyl chloride, DMAP | Ester |
| Etherification | Alkyl halide, base | Ether | |
| Silylation | Silyl chloride, base | Silyl Ether |
Computational Approaches in Understanding Aminocyclobutanol Systems
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a widely used tool in chemistry for calculating ground state properties like electron density, total energy, and molecular structure with a favorable balance between computational cost and accuracy. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT can determine the properties of a system based on its spatially dependent electron density. wikipedia.orgmdpi.com
For a molecule like 2-(3-Aminocyclobutyl)propan-2-ol, DFT calculations are employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles for its most stable conformers. nbu.edu.saresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape.
Beyond geometry, DFT is crucial for elucidating the electronic structure. It can compute molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical indicator of molecular reactivity and stability. nbu.edu.samdpi.com Atomic charge distributions and local electron densities calculated by DFT help identify reactive sites within the molecule. mdpi.com
Table 1: Predicted Molecular Properties of this compound via DFT This table presents hypothetical yet representative data that would be obtained from a standard DFT analysis.
| Parameter | Description | Predicted Value (cis-isomer) | Predicted Value (trans-isomer) | Computational Method |
| Total Energy | Ground state energy of the molecule. | -444.123 Hartrees | -444.119 Hartrees | B3LYP/6-311++G(d,p) nbu.edu.sa |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 5.1 eV | 5.3 eV | B3LYP/6-311++G(d,p) nbu.edu.sa |
| C-N Bond Length | The distance between the carbon of the cyclobutane (B1203170) ring and the nitrogen atom. | 1.47 Å | 1.48 Å | B3LYP/pcseg-2 mdpi.com |
| C-O Bond Length | The distance between the tertiary carbon and the oxygen atom. | 1.43 Å | 1.43 Å | B3LYP/pcseg-2 mdpi.com |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.1 Debye | 1.8 Debye | B3LYP/6-311++G(d,p) mdpi.com |
Conformational Landscape Exploration via Advanced Computational Methods
Molecules are dynamic entities that exist as an ensemble of different conformations. nih.gov The conformational landscape, or potential energy surface, describes the relative energies of these structures and the barriers for interconversion. nih.govplos.org Exploring this landscape is critical for understanding a molecule's behavior, as its properties can be influenced by the populations of different conformational states. diva-portal.orgplos.org
For a flexible molecule like this compound, which has a non-planar cyclobutane ring and a rotatable propan-2-ol side chain, identifying the most stable conformers is a significant challenge. Advanced computational methods are employed to enhance conformational sampling and overcome the high energy barriers that can separate different states. nih.gov Techniques such as molecular dynamics (MD) simulations, replica exchange molecular dynamics (REMD), and swarm-enhanced sampling molecular dynamics (sesMD) are used to accelerate the exploration of the conformational space that would be inaccessible with standard simulation methods. manchester.ac.uk These methods allow for a more complete characterization of the metastable conformational states and the transitions between them. nih.gov
The goal is to identify the various low-energy shapes the molecule can adopt, arising from the puckering of the cyclobutane ring and the orientation of the amino and propan-2-ol substituents relative to the ring (axial vs. equatorial). tesisenred.netnih.gov
Table 2: Overview of Advanced Computational Methods for Conformational Analysis
| Method | Description | Application to Aminocyclobutanol Systems | Key Advantage |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time based on classical mechanics. | Characterizes fluctuations around stable states and local conformational changes. nih.gov | Provides dynamic information and pathways for short-timescale events. |
| Replica Exchange MD (REMD) | Runs multiple simulations (replicas) at different temperatures and periodically attempts to exchange their coordinates. | Efficiently overcomes energy barriers to explore a wider range of the conformational landscape, including different ring puckering modes. manchester.ac.uk | Enhanced sampling of complex energy landscapes. manchester.ac.uk |
| Metadynamics | An enhanced sampling technique that discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential. | Determines the free energy landscape along specific collective variables, such as dihedral angles defining ring conformation. nih.gov | Provides a quantitative map of the free energy surface. |
| Swarm-Enhanced Sampling (sesMD) | Uses multiple, swarm-coupled trajectories that work together to explore the conformational landscape more efficiently than independent simulations. manchester.ac.uk | Samples a wide range of conformations, including those intermediate between stable states, for both cis and trans isomers. manchester.ac.uk | Efficiently samples complex landscapes without requiring pre-defined reaction coordinates. |
Predicting Reaction Pathways and Transition States for Aminocyclobutanol Synthesis and Transformations
Computational chemistry is increasingly used not just to analyze existing molecules but also to predict the outcomes of chemical reactions. rsc.org By modeling reaction pathways, researchers can elucidate mechanisms, understand selectivity, and design more efficient syntheses. e3s-conferences.org This predictive power relies on locating transition states—the fleeting, high-energy structures that represent the point of no return in a chemical transformation. mit.edu
For the synthesis of aminocyclobutanols, computational methods can model key steps such as cyclization reactions. e3s-conferences.org Physics-based approaches can explore a potential energy surface (PES) to find transition states and intermediates using methods like DFT. arxiv.org The ability to calculate the energy barriers (activation energies) associated with different pathways allows chemists to predict which products are kinetically favored. arxiv.orgnih.gov Modern machine learning models are also being developed to accelerate the prediction of transition state structures, making these calculations faster and more accessible. mit.edu
In the context of this compound transformations, these methods can model reactions involving the amino or hydroxyl groups, providing insight into the molecule's reactivity profile. The process typically involves identifying all possible stereoisomers of intermediates and evaluating their respective reaction barriers to understand stereoselectivity. arxiv.org
Table 3: Workflow for Computational Prediction of a Reaction Pathway
| Step | Description | Computational Technique(s) | Outcome |
| 1. Reactant/Product Definition | Define the starting materials and potential products of the transformation. | Molecular building/editing software. | Initial 3D structures of relevant molecules. |
| 2. Conformer Generation | Generate a pool of low-energy conformers for all reactants, products, and potential intermediates. | Methods like ETKDG. arxiv.org | A set of plausible starting geometries for pathway exploration. |
| 3. Reaction Path Search | Explore potential pathways connecting reactants and products to find transition state (TS) candidates. | Automated search methods (e.g., AFIR, RAMP), Nudged Elastic Band (NEB). arxiv.org | Approximate geometries of transition states and intermediates. |
| 4. Transition State Optimization | Precisely locate the transition state structure on the potential energy surface. | DFT, Eigenvector following algorithms. arxiv.org | Optimized TS geometry and confirmation of a single imaginary frequency. |
| 5. Pathway Confirmation | Verify that the located transition state connects the intended reactant and product. | Intrinsic Reaction Coordinate (IRC) calculations. arxiv.org | A confirmed minimum energy path connecting reactant, TS, and product. |
| 6. Energy Calculation | Compute the relative energies of all species to determine activation barriers and reaction energies. | High-level single-point energy calculations (e.g., CCSD(T)). nih.gov | A quantitative energy profile of the reaction pathway. |
In Silico Modeling of Intramolecular Interactions in this compound and its Stereoisomers
The three-dimensional structure and stability of a molecule are governed by a delicate balance of intramolecular interactions. In this compound, noncovalent interactions, particularly hydrogen bonds, are expected to play a significant role. An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl (-OH) group and the nitrogen atom of the amino (-NH2) group (OH···N), or between a hydrogen of the amino group and the oxygen of the hydroxyl group (NH···O).
In silico modeling allows for the detailed investigation of these weak interactions. nih.gov Computational methods such as Atoms in Molecules (AIM) and Noncovalent Interactions (NCI) analysis can be used to identify and characterize these bonds. nih.gov Such analyses are crucial for understanding the relative stabilities of the different stereoisomers (cis and trans) of this compound.
In the cis-isomer, the amino and propan-2-ol groups are on the same side of the cyclobutane ring, potentially allowing for a strong intramolecular hydrogen bond that stabilizes the conformation. In the trans-isomer, these groups are on opposite sides, making such an interaction less likely. Computational modeling can quantify the geometric parameters (e.g., H···N distance, O-H···N angle) and energetic strength of these interactions, providing a rationale for the observed conformational preferences of each stereoisomer. nih.govresearchgate.net
Table 4: Predicted Intramolecular Interactions in Stereoisomers of this compound This table presents hypothetical yet representative data illustrating the expected differences in intramolecular hydrogen bonding between the cis and trans isomers.
| Stereoisomer | Interaction Type | Atoms Involved | Predicted Distance (Å) | Predicted Energy (kcal/mol) | Significance |
| cis-isomer | Intramolecular Hydrogen Bond | O-H···N | ~2.1 Å | -3.5 | Stabilizes the folded conformation, making it a likely low-energy state. nih.gov |
| trans-isomer | Intramolecular Hydrogen Bond | O-H···N | > 4.0 Å | Negligible | The functional groups are too far apart for a direct hydrogen bond, leading to a more extended conformation. nih.gov |
| Both Isomers | van der Waals Interactions | Various C-H···H-C contacts | Variable | Weak | Contribute to the overall conformational stability but are less dominant than hydrogen bonding. wikipedia.org |
Advanced Applications of 2 3 Aminocyclobutyl Propan 2 Ol and Its Analogs in Chemical Research
Role as Conformationally Restricted Building Blocks in Peptidomimetics and Foldamers
The quest for synthetic molecules that can mimic the structure and function of natural peptides has driven the field of peptidomimetics. A key strategy in this area is the use of conformationally restricted amino acid analogs to control the peptide's secondary structure. The cyclobutane (B1203170) ring in 2-(3-aminocyclobutyl)propan-2-ol and its derivatives serves as a potent tool for inducing specific folds and turns in peptide chains. uni-regensburg.delifechemicals.com
The inherent rigidity of the cyclobutane scaffold significantly limits the conformational freedom of the peptide backbone, a desirable trait in designing molecules that can adopt and maintain a bioactive conformation. uni-regensburg.delifechemicals.com This is a departure from the flexibility of natural peptides, which often leads to reduced metabolic stability. lifechemicals.com By replacing natural amino acids like proline with these cyclobutane-containing building blocks, researchers can create peptidomimetics with enhanced resistance to enzymatic degradation. lifechemicals.com
Foldamers are another class of molecules that benefit from the structural constraints offered by these cyclobutane derivatives. These are oligomers that fold into well-defined three-dimensional structures. The predictable geometry of the cyclobutane ring helps to direct the folding of the entire molecule, leading to the formation of novel helical or turn structures. nih.govnih.govfrontiersin.org This controlled folding is crucial for their function, which can range from mimicking natural proteins to acting as catalysts or new materials.
Table 1: Examples of Conformationally Restricted Amino Acids in Peptidomimetics
| Compound Class | Key Structural Feature | Impact on Peptide Structure | Reference |
| Cyclobutane β-amino acids | Rigid four-membered ring | Induces β-turn and β-sheet-like conformations | acs.org |
| 1-Aminocycloalkane-1-carboxylic acids (Acnc) | Cycloalkane ring fused to the α-carbon | Restricts dihedral angles, promoting helical or turn structures | nih.govnih.govresearchgate.net |
| Proline analogs with fused rings | Bicyclic systems | Further restricts the puckering of the five-membered ring | uni-regensburg.de |
Design of Novel Scaffolds for Chemical Space Exploration and Diversification
The exploration of novel chemical space is a cornerstone of modern drug discovery and materials science. This compound and its analogs provide a unique and valuable scaffold for generating diverse molecular libraries. lifechemicals.comgoogle.com The three-dimensional nature of the cyclobutane ring offers a distinct advantage over flat, aromatic scaffolds, allowing for the creation of molecules with more complex and biologically relevant shapes. lifechemicals.com
The functional groups on the cyclobutane ring—the amino and hydroxyl groups—serve as convenient handles for chemical modification. This allows for the systematic introduction of a wide variety of substituents, leading to a large and diverse collection of related compounds. This process, known as scaffold diversification, is essential for exploring structure-activity relationships and optimizing the properties of a lead compound. calstate.edu
The use of cyclobutane derivatives in drug discovery has led to the identification of potent and selective inhibitors for various biological targets. For instance, the aminocyclobutyl group has been incorporated into allosteric AKT inhibitors, demonstrating its utility in designing highly specific therapeutic agents. researchgate.netacs.org Furthermore, the rigid nature of the cyclobutane scaffold can contribute to improved pharmacokinetic properties of drug candidates. lifechemicals.com
Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool in modern organic chemistry. Chiral auxiliaries and ligands play a central role in this process by controlling the stereochemical outcome of a reaction. researchgate.net The defined stereochemistry and rigid conformation of this compound and its analogs make them excellent candidates for these applications. nih.govacs.orgacs.org
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. The auxiliary is then removed, leaving behind the desired enantiomerically enriched product. researchgate.net Chiral aminocycloalkanols, a class of compounds that includes this compound, have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. nih.gov
In addition to their role as auxiliaries, these molecules can also serve as chiral ligands that coordinate to a metal center to form a chiral catalyst. nobelprize.org The resulting metal complex can then catalyze a wide range of enantioselective reactions, such as hydrogenations and carbon-carbon bond-forming reactions. acs.orgresearchgate.net The rigidity of the cyclobutane backbone helps to create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.
Table 2: Applications of Chiral Cyclobutane Derivatives in Asymmetric Synthesis
| Application | Compound Type | Role | Reaction Type | Reference |
| Asymmetric Alkylation | Chiral oxazolidinone derived from a cyclic amino alcohol | Chiral Auxiliary | Enolate alkylation | nih.gov |
| Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligand with a cyclobutane backbone | Chiral Ligand | Ketone hydrogenation | nobelprize.org |
| Asymmetric Aldol Reaction | Chiral aminocycloalkanol | Chiral Auxiliary | Aldol addition | nih.gov |
Utilization in Materials Science Research for Unique Structural Motifs
The unique and well-defined three-dimensional structure of this compound and its derivatives makes them attractive building blocks for the creation of novel materials with specific properties. lifechemicals.com The incorporation of these rigid, non-planar motifs into polymers and other materials can lead to significant changes in their macroscopic properties, such as their mechanical strength, thermal stability, and optical characteristics.
For example, the introduction of cyclobutane units into a polymer backbone can increase its rigidity and glass transition temperature. This is because the cyclobutane ring restricts the rotational freedom of the polymer chains, leading to a more ordered and less flexible material. Furthermore, the presence of functional groups on the cyclobutane ring allows for the creation of cross-linked polymers and other complex network structures. lifechemicals.com
In the field of supramolecular chemistry, these molecules can be used to design and synthesize molecular cages, capsules, and other self-assembling structures. The predictable geometry of the cyclobutane ring can be used to control the size and shape of the resulting assemblies. These structures have potential applications in areas such as drug delivery, sensing, and catalysis.
Applications in Advanced Organic Synthesis Beyond Target Molecule Creation
Beyond their use as building blocks for specific target molecules, this compound and its analogs are also finding applications in the development of new synthetic methodologies. iranchembook.irvanderbilt.edurushim.ru The unique reactivity of the strained cyclobutane ring can be exploited to drive a variety of chemical transformations.
For instance, the ring strain of the cyclobutane can be released in a controlled manner to drive ring-opening or ring-expansion reactions, providing access to a wide range of other cyclic and acyclic structures. lifechemicals.com These transformations can be used to generate complex molecular architectures that would be difficult to access using traditional synthetic methods.
Furthermore, the functional groups on the cyclobutane ring can be used to direct the course of a chemical reaction. For example, the amino or hydroxyl group can act as an internal nucleophile or base, facilitating intramolecular reactions and leading to the formation of complex polycyclic systems. The development of such novel synthetic methods is crucial for advancing the field of organic chemistry and enabling the synthesis of increasingly complex and valuable molecules. chemistry-teaching-resources.com
Future Research Directions and Unexplored Avenues in Aminocyclobutanol Chemistry
Developing Novel and Sustainable Synthetic Routes to Complex Aminocyclobutanols
The demand for environmentally benign and efficient chemical manufacturing has spurred research into sustainable synthetic methods for complex molecules, including aminocyclobutanols. Future progress in this area is focused on moving away from traditional, often wasteful, multi-step syntheses toward more streamlined and greener alternatives.
Key areas of development include:
Flow Chemistry : Continuous flow processes are gaining traction as a sustainable alternative to batch reactions. ijsetpub.com Techniques like the continuous flow Norrish-Yang photocyclization for creating 2-hydroxycyclobutanone precursors represent an eco-friendly approach, reducing reaction times and by-product formation. researchgate.net
Biocatalysis : The use of enzymes and other biocatalysts offers high selectivity under mild reaction conditions. ijsetpub.com This approach is particularly promising for generating chiral aminocyclobutanols, a critical requirement for many pharmaceutical applications.
Catalyst-Free and Autocatalytic Systems : A significant leap in sustainable synthesis involves reactions that proceed without external metal or enzyme catalysts. Recently, chemists have developed a procedure where an organoautocatalyst, formed during the reaction itself, drives the synthesis of bioactive cyclic amines with yields up to 95% at room temperature. idw-online.de This method minimizes toxic waste and cost, representing a paradigm shift for producing nitrogen-containing compounds. idw-online.de
Alternative Reagents and Feedstocks : Research into utilizing abundant, renewable, and non-toxic resources like CO2 as a C1 feedstock is a promising avenue for sustainable synthesis. researchgate.net Similarly, the use of heterogeneous copper catalysts for direct reductive amination of ketones or the amination of alcohols via hydrogen borrowing presents a waste-free, one-pot process for amine synthesis. researchgate.net
| Sustainable Strategy | Description | Potential Advantage for Aminocyclobutanol Synthesis | Reference |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Precise control, enhanced safety, reduced waste, and easier scale-up of cyclobutane (B1203170) ring formation. | researchgate.net, ijsetpub.com |
| Biocatalysis | Use of enzymes or whole microbial cells to catalyze chemical transformations. | High stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents. | ijsetpub.com |
| Organoautocatalysis | A product of the reaction acts as the catalyst for its own formation. | Eliminates the need for external, often expensive or toxic, catalysts, leading to a greener process. | idw-online.de |
| Hydrogen Borrowing | A catalytic cycle where an alcohol is temporarily oxidized to a carbonyl compound, which then reacts before being reduced by the "borrowed" hydrogen. | Allows for the direct synthesis of amines from alcohols, producing only water as a byproduct. | researchgate.net |
Expanding the Scope of Stereocontrol in Cyclobutane Amino Alcohol Synthesis and Functionalization
The precise three-dimensional arrangement of atoms (stereochemistry) in aminocyclobutanols is paramount, as different stereoisomers can have vastly different biological activities. For example, the trans isomer of 2-(3-aminocyclobutyl)propan-2-ol is specifically utilized in the synthesis of certain antimicrobial agents and kinase inhibitors. chemshuttle.com Therefore, a primary goal of future research is to develop methods that provide absolute control over the stereochemical outcome of a reaction.
Promising research directions include:
Organocatalysis : The use of small organic molecules as catalysts has proven effective for the enantioselective synthesis of cyclobutanone (B123998) derivatives, which are key precursors to aminocyclobutanols. researchgate.net
Photoredox Catalysis : A groundbreaking approach combines photoredox catalysis with enzymes to render traditionally fixed stereocenters dynamic. princeton.edu This allows for the selective formation of a single desired stereoisomer from a racemic mixture, offering a powerful tool for creating stereochemically complex molecules in a single, efficient step. princeton.edu
Substrate-Controlled Synthesis : The inherent structure of a starting material can be used to direct the stereochemical outcome of subsequent reactions. The synthesis of specific stereoisomers, such as (+)- and (-)-cis-2-aminocyclobutanols, has been achieved through diastereoselective and enantioselective methods. luc.edu
The ability to dynamically control stereocenters is a significant departure from classical synthesis, where stereocenters are typically set permanently in sequential steps. princeton.edu This new paradigm could dramatically streamline the synthesis of complex aminocyclobutanol-containing drug candidates.
Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Complex Aminocyclobutanol Structures
As synthetic methods produce increasingly complex aminocyclobutanol derivatives, the need for powerful analytical techniques to confirm their precise structures becomes more critical. While standard techniques provide basic information, advanced methods are required to resolve subtle structural and stereochemical details.
Future research will rely on the enhanced application of:
X-Ray Spectroscopy : Techniques like X-Ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local atomic environment and electronic state of atoms within the molecule, which is especially useful if the aminocyclobutanol is part of a larger complex or material. numberanalytics.com
Advanced Nuclear Magnetic Resonance (NMR) : Multi-dimensional NMR experiments (e.g., ROESY, NOESY) are invaluable for determining the relative stereochemistry and conformation of molecules in solution by measuring through-space interactions between protons. taylorfrancis.com
High-Resolution Mass Spectrometry (HRMS) : Beyond providing an exact mass, HRMS coupled with techniques like ion mobility-mass spectrometry can provide information on the molecule's three-dimensional shape through the determination of its predicted collision cross section (CCS). uni.lu
In Situ and Operando Characterization : These techniques allow for the study of molecules under real-time reaction conditions. numberanalytics.com This is particularly relevant for understanding reaction mechanisms and identifying transient intermediates in aminocyclobutanol synthesis.
| Technique | Information Gained | Relevance to Aminocyclobutanols | Reference |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. | Unambiguous determination of absolute and relative stereochemistry. | ugr.es |
| Multi-dimensional NMR | Through-bond and through-space atomic connectivity, conformation in solution. | Elucidation of cis/trans isomerism and preferred molecular shape. | taylorfrancis.com |
| Ion Mobility-MS | Gas-phase separation based on size and shape (Collision Cross Section). | Differentiation of isomers and conformers. | uni.lu |
| X-Ray Absorption Spectroscopy (XAS) | Local structure and electronic state of specific elements. | Characterizing metal-binding or electronic properties in functionalized aminocyclobutanols. | numberanalytics.com |
Integration of Computational and Experimental Methodologies for Rational Design and Discovery in Aminocyclobutanol Chemistry
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new molecules with desired properties. Instead of relying on trial-and-error, researchers can now use computational tools to predict the properties of hypothetical aminocyclobutanol derivatives, prioritizing the most promising candidates for laboratory synthesis and testing.
This integrated approach involves:
Rational Design : Computational methods, such as Density Functional Theory (DFT), are used to model the electronic and structural properties of molecules. rsc.org This allows researchers to understand structure-activity relationships and design new aminocyclobutanols with optimized characteristics for applications like kinase binding. chemshuttle.com
De Novo Design : This involves creating entirely new molecular structures computationally to fit a specific biological target or material requirement. nih.gov
Predictive Modeling : Machine learning and AI are being increasingly used to analyze large datasets and predict the outcomes of reactions or the properties of new compounds, guiding experimental work more efficiently.
Experimental Validation : The most promising candidates identified through computational screening are then synthesized and characterized in the lab. This experimental data is then used to refine and improve the computational models, creating a powerful feedback loop for discovery. rsc.org
This combined computational-experimental workflow allows for a more targeted and efficient exploration of the vast chemical space of aminocyclobutanols, reducing the time and resources required to discover novel compounds for pharmaceutical and material science applications. taylorfrancis.comnih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(3-Aminocyclobutyl)propan-2-ol, and how do challenges associated with its cyclobutyl amine moiety influence reaction optimization?
- Methodological Answer : The synthesis of this compound likely involves cyclization strategies or coupling reactions to construct the strained cyclobutane ring. For example, tert-butoxycarbonyl (Boc) protection of the amine group (as seen in structurally related compounds like 3-(Boc-amino)-2-butanol ) can mitigate reactivity issues during synthesis. Ring strain in cyclobutane may necessitate low-temperature conditions or catalytic methods (e.g., palladium-mediated cross-coupling) to stabilize intermediates. Post-synthetic deprotection and purification via column chromatography or recrystallization are critical steps .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the cyclobutyl moiety and hydroxyl/amine proton environments.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (≥95%, as noted in related compounds ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (CHNO, MW 141.21) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH, -NH) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. The compound’s amine group may degrade under acidic conditions, so neutral pH buffers are recommended for dissolution. Safety protocols (e.g., fume hood use, PPE) align with guidelines for structurally similar amino alcohols .
Advanced Research Questions
Q. What computational approaches can predict the reactivity and stereoelectronic effects of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models the cyclobutane ring’s strain energy (≈110 kJ/mol) and predicts regioselectivity in reactions.
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the cyclobutyl group in solvent environments.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL derivatives) in transition-metal-catalyzed cyclization.
- Chiral Chromatography : Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) to resolve enantiomers.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) may differentiate enantiomers based on steric hindrance .
Q. What role does this compound play in medicinal chemistry, particularly in targeting kinase or protease enzymes?
- Methodological Answer : The cyclobutane scaffold mimics bioactive conformations in drug candidates. For example:
- Kinase Inhibitors : The amine and hydroxyl groups can form hydrogen bonds with ATP-binding pockets.
- Protease Substrates : Cyclobutane’s rigidity may enhance binding affinity in transition-state analogs.
- In vitro Assays : Test inhibitory activity using fluorescence polarization or surface plasmon resonance (SPR) .
Q. How do solvent polarity and pH impact the tautomeric equilibrium of this compound in aqueous solutions?
- Methodological Answer :
- pH Titration Studies : Monitor pKa values of the amine (-NH) and hydroxyl (-OH) groups using potentiometry.
- Solvatochromic Analysis : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO) reveals shifts in tautomer prevalence.
- NMR Titration : Track proton exchange rates between tautomers under acidic/basic conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported stability data for amino alcohols with cyclobutane rings?
- Methodological Answer :
- Controlled Replication : Repeat stability tests (e.g., accelerated degradation studies at 40°C/75% RH) using standardized protocols.
- Advanced Analytics : Pair HPLC with mass spectrometry to identify degradation products (e.g., ring-opening compounds).
- Cross-Referencing : Compare findings with structurally similar compounds, such as 2-(1,6-dimethylpiperidin-3-yl)propan-2-ol, which shows stability under dry, inert conditions .
Applications in Experimental Design
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound derivatives?
- Methodological Answer :
- Rodent Models : Assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma analysis.
- Metabolite Profiling : Use -labeled compounds to track metabolic pathways (e.g., hepatic cytochrome P450 oxidation).
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) and genotoxicity assays (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
